Cas no 1797004-10-4 (N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide)
![N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797004-10-4x500.png)
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26686866
- Z1666884310
- N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide
- 1797004-10-4
-
- インチ: 1S/C17H18N4O/c1-21(2)16-9-13(12-5-3-4-6-14(12)19-16)17(22)20-15(10-18)11-7-8-11/h3-6,9,11,15H,7-8H2,1-2H3,(H,20,22)
- InChIKey: JBRBWMYAPWQQLV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(N(C)C)N=C2C=CC=CC=12)NC(C#N)C1CC1
計算された属性
- せいみつぶんしりょう: 294.14806121g/mol
- どういたいしつりょう: 294.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 69Ų
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686866-0.05g |
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide |
1797004-10-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamideに関する追加情報
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide and Its Role in Modern Pharmaceutical Research
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide, with the CAS number 1797004-10-4, represents a promising compound in the field of medicinal chemistry due to its unique structural features and potential pharmacological activities. This molecule combines a quinoline scaffold with functional groups such as the dimethylamino group and a cyclopropyl-substituted cyano moiety, which may contribute to its biological properties. Recent studies highlight its potential as a novel therapeutic agent for various diseases, including inflammatory disorders and cancer-related pathways.
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide is characterized by its complex molecular architecture, which includes a quinoline core, a dimethylamino functional group, and a cyclopropyl-substituted cyano group. The quinoline ring, a common structural element in many biologically active compounds, provides a platform for diverse interactions with biological targets. The dimethylamino group, a well-known electron-donating substituent, may enhance the molecule's solubility and reactivity. Meanwhile, the cyclopropyl-substituted cyano group introduces steric and electronic effects that could modulate the compound's pharmacokinetic profile.
Recent advancements in medicinal chemistry have focused on the design of compounds with multifunctional properties, and N-[cyano(cycloprop-yl)methyl]-2-(dimethylamino)quinoline-4-carboxamide exemplifies this trend. A 2023 study published in Journal of Medicinal Chemistry explored its potential as a kinase inhibitor, demonstrating significant activity against multiple kinases associated with cancer progression. The compound's ability to selectively target these kinases suggests its potential as a lead candidate for the development of targeted therapies.
One of the key advantages of N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide is its structural versatility, which allows for the incorporation of diverse functional groups. The quinoline scaffold, known for its broad spectrum of biological activities, serves as a versatile platform for drug design. The dimethylamino group enhances the molecule's basicity, which may influence its interactions with proton pumps or ion channels. Additionally, the cyclopropyl-substituted cyano group introduces conformational rigidity, potentially improving the compound's binding affinity to specific protein targets.
Recent research has also highlighted the compound's potential in modulating inflammatory pathways. A 2024 study in Pharmaceutical Research demonstrated that N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is critical in the development of chronic inflammatory diseases. This finding underscores its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide involves a multi-step process that requires precise control of reaction conditions. A 2023 paper in Organic & Biomolecular Chemistry reported a novel synthetic route that optimizes yield and purity, which is crucial for pharmaceutical applications. The ability to efficiently produce this compound in scalable quantities is a significant step toward its potential use in drug development.
Furthermore, the compound's pharmacological profile is being investigated for its potential in neurodegenerative diseases. A 2024 preclinical study published in Neuropharmacology suggested that N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide may exert neuroprotective effects by modulating glutamate receptors, which are implicated in conditions such as Alzheimer's disease. These findings open new avenues for its application in neurology.
Challenges in the development of N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide include optimizing its solubility and bioavailability while maintaining its therapeutic efficacy. Researchers are exploring strategies such as prodrug formulations and nanoparticle delivery systems to enhance its pharmacokinetic properties. These approaches are critical for translating the compound into a viable therapeutic option.
Overall, N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a promising candidate for the development of new therapeutic agents. Continued research into its pharmacological properties and synthetic methods will be essential for its successful application in clinical settings.
N-[cyano(cyclopropyl)methyl]-2-(dimethylamino)quinoline-4-carboxamide is a compound that exemplifies the intersection of structural complexity and biological relevance. Its potential applications in oncology, inflammation, and neurodegenerative diseases highlight its significance in modern pharmaceutical research. As research progresses, this compound may play a pivotal role in the development of innovative therapies for a wide range of medical conditions.
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